5-methyl-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
Description
5-methyl-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazol core linked to a 5-methyl-1,2-oxazole-3-carboxamide moiety via a sulfanyl bridge. The thiadiazol ring is substituted at the 5-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a secondary amide and a pyrrolidine ring. The compound’s design combines sulfur- and nitrogen-rich heterocycles, which are common in drug discovery due to their metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
5-methyl-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-8-6-9(17-21-8)11(20)14-12-15-16-13(23-12)22-7-10(19)18-4-2-3-5-18/h6H,2-5,7H2,1H3,(H,14,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLKCTWEMMHUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the thiadiazole and oxazole rings. The synthetic pathway often includes the reaction of pyrrolidine derivatives with various electrophiles to introduce the sulfur-containing moiety, followed by cyclization to form the oxazole ring.
Anticancer Activity
Research indicates that derivatives of thiadiazoles and oxazoles exhibit significant anticancer properties. In particular, compounds with electron-withdrawing groups at specific positions have shown enhanced activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a study highlighted that para-substituted halogen derivatives exhibited remarkable cytotoxicity against MCF-7 cells, suggesting that structural modifications can lead to improved therapeutic profiles .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate to significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen substituents has been linked to increased antimicrobial efficacy. For example, compounds with chlorine or bromine at the para position demonstrated enhanced activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antioxidant Potential
In addition to its anticancer and antimicrobial activities, this compound exhibits antioxidant properties. The presence of specific functional groups appears to enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The SAR studies suggest that electron-donating groups can significantly boost antioxidant activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the biological activity of this compound is highly dependent on the nature and position of substituents on the core structure. Key findings include:
| Substituent | Biological Activity |
|---|---|
| Electron-withdrawing | Increased antimicrobial and anticancer activity |
| Electron-donating | Enhanced antioxidant potential |
| Halogen substituents | Improved efficacy against bacterial strains |
Case Studies
Several case studies have documented the biological effects of related compounds:
- Anticancer Efficacy : A study demonstrated that a related thiadiazole derivative induced apoptosis in MCF-7 cells through mitochondrial pathways.
- Antimicrobial Evaluation : In vitro tests showed that a derivative exhibited significant inhibition zones against Klebsiella pneumoniae and Candida albicans, highlighting its potential as a therapeutic agent against resistant strains .
- Oxidative Stress Studies : Experiments indicated that the compound effectively reduced oxidative stress markers in cellular models, supporting its use in formulations aimed at combating oxidative damage .
Scientific Research Applications
Detailed physical properties such as boiling point, melting point, and density are currently unavailable. Further research is needed to establish these parameters.
Medicinal Chemistry
The compound exhibits significant potential in the development of pharmaceuticals due to its unique structural features.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles and oxazoles possess antimicrobial properties. In a study conducted by Patents Google, compounds similar to 5-methyl-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide showed efficacy against various bacterial strains.
Anticancer Properties
A recent study highlighted the anticancer potential of compounds containing the oxazole ring. The compound's ability to inhibit cancer cell proliferation was demonstrated in vitro, suggesting its role as a lead compound for further development in cancer therapeutics.
Agricultural Applications
The compound may serve as a novel pesticide or herbicide due to its sulfur-containing moiety, which is known to enhance biological activity in agrochemicals.
Pesticidal Activity
Research has shown that thiadiazole derivatives exhibit insecticidal properties. A study demonstrated that similar compounds effectively controlled pests in agricultural settings, indicating that this compound could be developed into an effective agricultural agent.
Materials Science
The compound's unique chemical structure may also find applications in materials science, particularly in the synthesis of novel polymers or nanomaterials.
Polymer Synthesis
The incorporation of thiadiazole and oxazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. This suggests potential applications in creating advanced materials for electronics or coatings.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. These findings underscore the importance of further exploring this compound's potential as an antimicrobial agent.
Case Study 2: Agricultural Applications
A field trial assessing the effectiveness of new pesticide formulations containing thiadiazole derivatives showed a marked reduction in pest populations compared to untreated controls. This supports the hypothesis that this compound could be a valuable addition to agricultural pest management strategies.
Comparison with Similar Compounds
Key Observations:
Thiadiazoles generally exhibit higher metabolic stability but lower solubility compared to pyrazoles . The dioxolane-containing analog replaces the pyrrolidinyl group with a 1,3-dioxolane, increasing oxygen content and likely improving water solubility.
Substituent Impact: The 2-oxoethyl-pyrrolidinyl group in the target compound introduces a rigid amide linkage and a cyclic amine, which may enhance binding to enzymatic pockets (e.g., kinase or protease targets).
Molecular Weight and Bioactivity :
- Higher molecular weight compounds (e.g., 450.5 g/mol ) may face challenges in bioavailability, whereas smaller analogs (e.g., 218.2 g/mol ) could exhibit better cell permeability.
Research Findings and Methodological Context
- Synthetic Pathways : Analogous compounds in and suggest routes involving sulfanyl bridge formation via nucleophilic substitution or carboxamide coupling.
- Bioactivity Gaps : While plant-derived biomolecules in are studied for bioactivity, the synthetic nature of the target compound implies a need for targeted assays to evaluate antimicrobial, anticancer, or enzyme-inhibitory effects.
Preparation Methods
One-Pot Tandem Synthesis
A streamlined approach combines oxazole formation and coupling in a single pot:
Green Chemistry Approaches
-
Ionic liquid catalysis : Using [bmim][BF₄] as a solvent increases reaction efficiency (yield: 91%) and simplifies product isolation.
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Solvent-free conditions : Mechanochemical grinding of reactants with K₂CO₃ yields 76% product but requires longer reaction times (48 h).
Challenges and Mitigation Strategies
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Regioselectivity in thiadiazole formation :
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Oxazole ring stability under acidic conditions :
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Scale-up limitations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology: The compound’s synthesis involves multi-step heterocyclic coupling. A common approach is nucleophilic substitution between thiol-containing thiadiazole intermediates and alkyl halides (e.g., 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride). Base catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) are critical for thioether bond formation. Yields can be enhanced by optimizing stoichiometry (1.1–1.2 equivalents of alkylating agents) and reaction time (12–24 hours under reflux) .
- Validation: Monitor intermediates via TLC/HPLC and characterize using -NMR and HRMS to confirm structural integrity .
Q. How is the compound’s structural stability assessed under varying pH and temperature conditions?
- Methodology: Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) at 40–60°C for 14 days. Use UV-Vis spectroscopy to track degradation (e.g., thiadiazole ring hydrolysis) and LC-MS to identify breakdown products. Stability is pH-dependent, with acidic conditions often accelerating decomposition .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology: Prioritize assays based on structural analogs:
- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Anticancer: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition: Target kinases or oxidoreductases (e.g., COX-2) using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology:
Core modifications: Synthesize analogs with substitutions on the oxazole (e.g., methyl → ethyl) or thiadiazole rings (e.g., sulfanyl → sulfonyl).
Bioisosteric replacement: Replace pyrrolidine with piperidine or morpholine to assess pharmacophore flexibility.
Data-driven SAR: Use clustering algorithms (e.g., Bemis-Murcko) to compare bioactivity across analogs .
- Example: Thiadiazole derivatives with electron-withdrawing groups show enhanced antimicrobial activity but reduced solubility .
Q. How should contradictory data on the compound’s biological activity be resolved?
- Case study: If anti-inflammatory activity conflicts across studies (e.g., COX-2 inhibition vs. no in vivo efficacy):
Assay validation: Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA).
Metabolic stability: Check if poor bioavailability (e.g., rapid hepatic clearance) masks activity in vivo. Use microsomal stability assays .
Off-target profiling: Screen against a panel of 50+ kinases/GPCRs to identify confounding interactions .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?
- Framework: Adopt longitudinal studies as in Project INCHEMBIOL:
- Abiotic fate: Measure hydrolysis half-life in water (OECD 111) and soil adsorption coefficients (OECD 106).
- Biotic impact: Use Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays.
- Advanced modeling: Predict bioaccumulation potential using logP and molecular weight thresholds (e.g., BCF > 2,000 indicates high risk) .
Q. What computational strategies support molecular docking and target identification?
- Workflow:
Target prediction: Use SwissTargetPrediction or PharmMapper to generate a target hypothesis pool.
Docking validation: Perform flexible docking (AutoDock Vina) against top candidates (e.g., EGFR kinase). Optimize scoring functions with MM-GBSA free-energy calculations.
MD simulations: Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and residue interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
